molecular formula C12H17BFNO4 B2536877 3-(Boc-aminomethyl)-2-fluorophenylboronic acid CAS No. 2377610-40-5

3-(Boc-aminomethyl)-2-fluorophenylboronic acid

Cat. No.: B2536877
CAS No.: 2377610-40-5
M. Wt: 269.08
InChI Key: NKAGPOMQOBBCNM-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-2-fluorophenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected aminomethyl group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid typically involves the protection of the aminomethyl group with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 2-fluorobenzylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds with aryl halides. For 3-(Boc-aminomethyl)-2-fluorophenylboronic acid, this reaction facilitates biaryl synthesis, a key step in pharmaceutical intermediates.

Example Reaction (adapted from ):
Aryl halide + this compound → Biaryl product

Reagents/Conditions Catalyst Base Solvent Temperature Yield
4-Chloro-2-fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-dioxane/H₂O100°C49%

This method, optimized for regioselectivity, is critical for synthesizing kinase inhibitors and other bioactive molecules.

Oxidation and Reduction

The boronic acid and Boc-protected amine groups undergo distinct transformations:

Oxidation

The boronic acid moiety oxidizes to phenol derivatives under mild conditions:
Reaction :
this compound → 3-(Boc-aminomethyl)-2-fluorophenol
Reagents : H₂O₂ or NaBO₃ (aqueous)

Reduction

The Boc-protected amine is deprotected via reduction:
Reaction :
Boc-aminomethyl → Aminomethyl
Reagents : LiAlH₄ or H₂/Pd-C

Nucleophilic Substitution

The fluorine atom participates in aromatic substitution, enabling further functionalization:

Nucleophile Product Conditions
Amines3-(Boc-aminomethyl)-2-(amino)phenylboronic acidDMF, 80°C
Thiols3-(Boc-aminomethyl)-2-(thio)phenylboronic acidEtOH, reflux

This reactivity is exploited in modifying drug scaffolds for enhanced binding affinity .

Complexation with Diols

The boronic acid group forms reversible complexes with diols, a property leveraged in glycobiology and sensor design. Studies show that fluorinated boronic acids exhibit enhanced binding due to electron-withdrawing effects :

Binding Affinity Comparison :

Boronic Acid Binding Constant (Kₐ, M⁻¹)
Phenylboronic acid79 (with fructose)
Benzoboroxole606 (with fructose)
Fluorophenylboronic acid~300–400 (estimated)

This interaction underpins applications in glycopeptide enrichment and glucose sensing .

Glycoprotein Analysis

Benzoboroxole-modified dendrimers (structurally related to fluorophenylboronic acids) achieved 4691 N-glycosylation site identifications in human cells via synergistic diol binding .

Antimicrobial Derivatives

Reduction of the Boc group yields primary amines, which were functionalized into quaternary ammonium salts showing sub-μM activity against Gram-positive bacteria.

Reaction Optimization Challenges

  • Low Yields in Dicoupling : Competing side reactions during sequential Suzuki couplings require precise stoichiometry and catalyst screening .

  • pH Sensitivity : Boronic acid-diol complexation efficiency drops at neutral pH, necessitating buffer optimization .

This compound’s versatility in cross-coupling, functional group interconversion, and biomolecular interactions makes it indispensable in medicinal chemistry and materials science. Ongoing research focuses on enhancing reaction selectivity and exploring novel applications in targeted drug delivery.

Scientific Research Applications

Drug Development

This compound plays a crucial role as an intermediate in synthesizing pharmaceuticals, especially for neurological disorders. Its structural similarity to amino acids allows it to participate effectively in drug design and development processes.

  • Case Study : Research has shown that derivatives of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid can be utilized to create compounds that target specific receptors involved in neurological pathways, enhancing therapeutic efficacy against conditions such as Alzheimer's disease and Parkinson's disease .

The compound facilitates bioconjugation processes, allowing for the attachment of drugs to antibodies or other biomolecules. This capability enhances targeted delivery systems in cancer therapies.

  • Application Example : In a study, researchers successfully conjugated this compound with monoclonal antibodies, significantly improving the specificity and efficacy of drug delivery to cancer cells .

Research in Neuroscience

The unique fluorophenyl group of this compound makes it valuable for investigating receptor interactions and signaling pathways within the nervous system. It aids in advancing our understanding of neuropharmacology.

  • Case Study : Investigations into the binding affinity of this compound with neurotransmitter receptors revealed insights into potential therapeutic targets for neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound is useful for developing methods to quantify amino acids in biological samples. This application is vital for nutritional studies and metabolic research.

  • Research Findings : A study demonstrated that using this compound improved the sensitivity of assays designed to detect low-abundance amino acids in human serum samples, showcasing its utility in clinical diagnostics .

Organic Synthesis

Due to its ability to form stable complexes with diols, this compound is often used as a building block in organic synthesis.

  • Synthesis Pathway : The compound can undergo various reactions such as Suzuki-Miyaura coupling, enabling the formation of biaryl compounds under mild conditions .

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the Boc-protected aminomethyl and fluorine substituents.

    2-Fluorophenylboronic acid: Similar structure but without the Boc-protected aminomethyl group.

    3-(Aminomethyl)-2-fluorophenylboronic acid: Similar but without the Boc protection.

Uniqueness

3-(Boc-aminomethyl)-2-fluorophenylboronic acid is unique due to the combination of the Boc-protected aminomethyl group and the fluorine atom on the phenyl ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .

Biological Activity

3-(Boc-aminomethyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H17BFNO4C_{12}H_{17}BFNO_4 and a molecular weight of approximately 269.08 g/mol. It features a boronic acid group, which is essential for its reactivity with biological molecules, particularly those containing diols.

Target Interactions
this compound interacts with various biological targets through the formation of reversible covalent bonds with diols. This interaction leads to the formation of cyclic boronate esters, which can modulate enzymatic activities and influence biochemical pathways.

Biochemical Pathways
The compound is implicated in numerous biochemical pathways due to its broad reactivity. It can affect protein interactions, enzyme activities, and cellular signaling pathways, making it a valuable compound in drug development and biochemical research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : Its ability to form stable complexes with enzymes suggests potential as an inhibitor in various metabolic pathways.
  • Glycoproteomics Applications : The compound has been utilized to enhance glycopeptide enrichment methods, demonstrating its utility in analyzing low-abundance glycoproteins .
  • Therapeutic Potential : Investigations into its role in boron neutron capture therapy (BNCT) highlight its potential application in cancer treatment.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaUnique Features
4-(Boc-aminomethyl)-3-fluorobenzeneboronic acidC18H27BFNO4C_{18}H_{27}BFNO_4Larger structure with additional carbon atoms
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acidC12H17BFNO4C_{12}H_{17}BFNO_4Different positional isomer; variations in reactivity
2-(N-Boc-aminomethyl)-5-fluorophenylboronic acidC12H17BFNO4C_{12}H_{17}BFNO_4Similar structure but different fluorination position

This table illustrates how the specific fluorination pattern and protective group of this compound influence its reactivity and applications.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits certain enzymes by forming stable complexes with their active sites. This inhibition was quantified using IC50 values, showcasing its potential as a therapeutic agent.
  • Glycoprotein Enrichment Methodology : Research highlighted the compound's role in enhancing glycopeptide capture from complex mixtures, significantly improving detection rates of low-abundance glycoproteins compared to traditional methods .
  • Cancer Treatment Applications : Preliminary studies have shown that derivatives of this compound may enhance the efficacy of BNCT by selectively targeting tumor cells while sparing healthy tissues, indicating a promising avenue for cancer therapy.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are influenced by several factors:

  • pKa Values : These affect the compound's solubility and permeability.
  • Lipophilicity : Influences absorption and distribution within biological systems.
  • Metabolic Stability : The presence of functional groups determines how quickly the compound is metabolized and eliminated from the body.

Properties

IUPAC Name

[2-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-5-4-6-9(10(8)14)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAGPOMQOBBCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CNC(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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